

Biological activity of Fenpropimorph on fungal pathogens

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Compound of Interest

Compound Name: *Fenpropimorph*

Cat. No.: *B1672530*

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An In-depth Technical Guide on the Biological Activity of **Fenpropimorph** on Fungal Pathogens

Executive Summary

Fenpropimorph is a systemic morpholine fungicide widely utilized in agriculture, particularly for the control of powdery mildew and rusts in cereal crops.[1][2] Its fungistatic activity stems from a highly specific mechanism of action: the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] This disruption leads to altered membrane integrity and function, ultimately arresting fungal growth.[1][4] This technical guide provides a comprehensive overview of the biological activity of **Fenpropimorph**, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action

The primary antifungal effect of **Fenpropimorph** is achieved through the disruption of the ergosterol biosynthetic pathway.[3][4] Unlike azole fungicides that target the lanosterol 14 α -demethylase enzyme, **Fenpropimorph** acts on later steps in the pathway.

2.1 Enzymatic Targets **Fenpropimorph** specifically inhibits two key enzymes:

- Sterol Δ 14-reductase (ERG24): This is considered the primary target.[1][5][6]

- Sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase (ERG2): This enzyme is also inhibited, particularly at lower concentrations of the fungicide.[1][3][4][5][7]

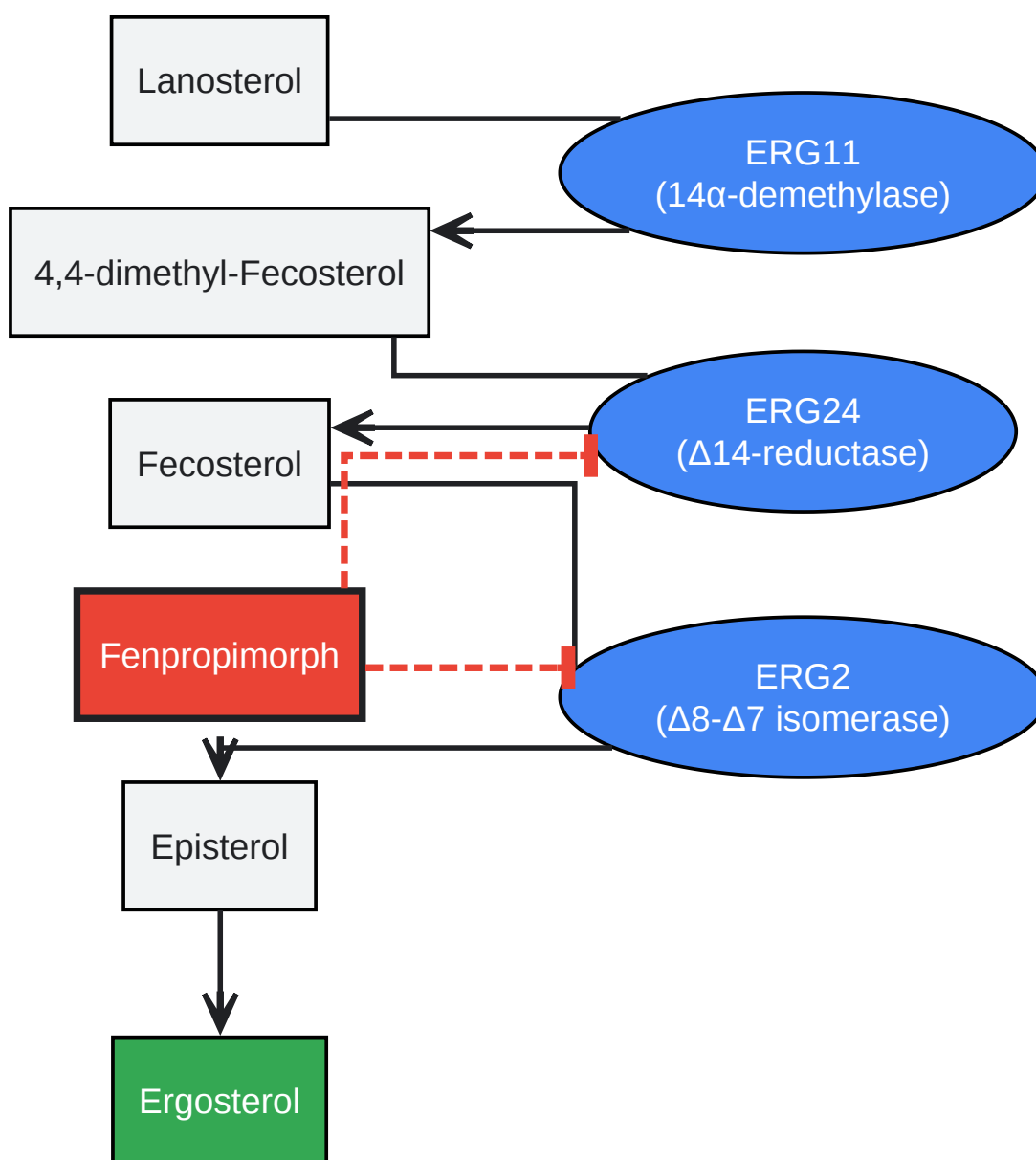
By inhibiting these enzymes, **Fenpropimorph** effectively blocks the conversion of sterol precursors into ergosterol.[3] This mode of action is classified under the Fungicide Resistance Action Committee (FRAC) code 5.[2]

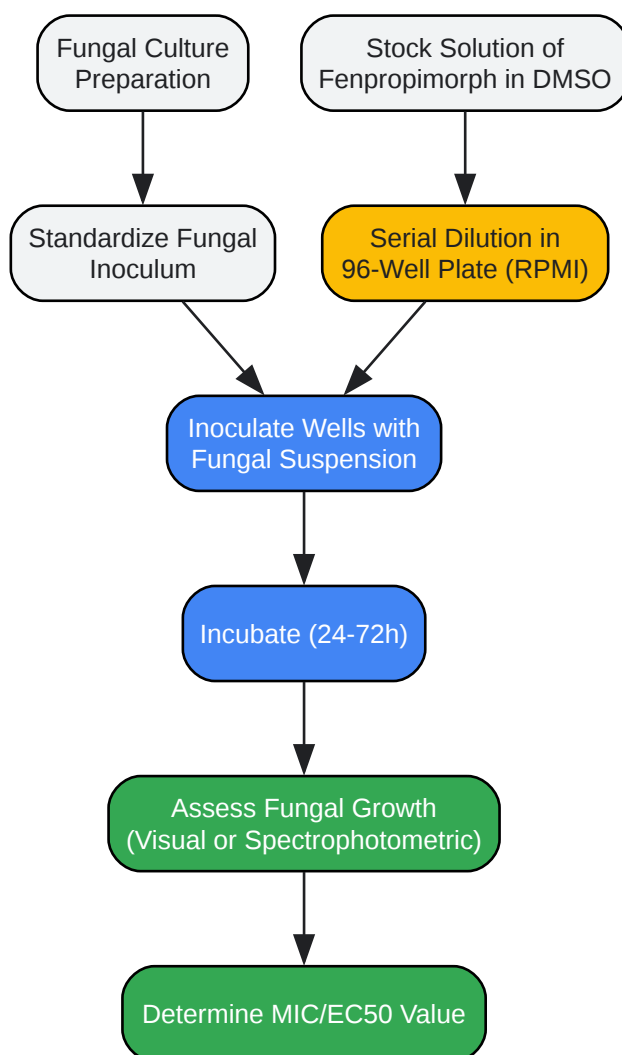
2.2 Cellular Consequences The inhibition of ERG24 and ERG2 has profound consequences for the fungal cell:

- **Ergosterol Depletion:** The lack of ergosterol compromises the structural integrity and fluidity of the fungal plasma membrane.[1] Ergosterol is crucial for regulating membrane permeability and the function of membrane-bound enzymes.[1][8]
- **Accumulation of Aberrant Sterols:** The enzymatic blockade leads to the accumulation of atypical sterols, which are normally present in only small amounts.[1] These abnormal sterols are incorporated into the cell membrane, further disrupting its normal architecture and function.
- **Fungistatic Effect:** The primary result of this membrane disruption is the cessation of fungal growth, a fungistatic effect.[1][4] Studies in *Saccharomyces cerevisiae* have shown that this is directly linked to the specific inhibition of ergosterol biosynthesis, which leads to the arrest of cell proliferation in the G1 phase of the cell cycle.[4][9]

Signaling Pathways and Interactions

3.1 Ergosterol Biosynthesis Pathway **Fenpropimorph**'s intervention points are critical junctures in the multi-step conversion of lanosterol to ergosterol. The pathway disruption prevents the formation of a functional cell membrane.





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